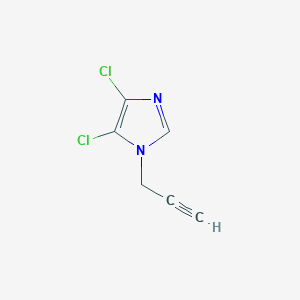

4,5-Dichloro-1-prop-2-ynylimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-1-prop-2-ynylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2/c1-2-3-10-4-9-5(7)6(10)8/h1,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUCTCULSMXPRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=NC(=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407857 | |

| Record name | 4,5-dichloro-1-prop-2-ynylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-80-2 | |

| Record name | 4,5-Dichloro-1-(2-propyn-1-yl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-dichloro-1-prop-2-ynylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4,5 Dichloro 1 Prop 2 Ynylimidazole

Precursor Synthesis and Halogenation Reactions

The construction of 4,5-dichloro-1-prop-2-ynylimidazole begins with the formation of the core 4,5-dichloroimidazole (B103490) scaffold. This is typically achieved through the direct halogenation of imidazole (B134444) or its derivatives.

Synthesis of Dihaloimidazole Intermediates

The primary precursor for the target molecule is 4,5-dichloroimidazole. sigmaaldrich.comnih.gov The synthesis of this intermediate often involves the direct chlorination of the imidazole ring. While various methods exist for the synthesis of substituted imidazoles, such as the condensation of 1,2-diketones with aldehydes and amines, the preparation of the 4,5-dichloro variant typically relies on electrophilic halogenation. nih.govorganic-chemistry.org

The direct chlorination of imidazole can be challenging due to the electron-rich nature of the heterocycle, which can lead to over-halogenation and the formation of a mixture of products. However, by carefully controlling the reaction conditions and the choice of chlorinating agent, it is possible to achieve the desired 4,5-disubstituted product. Common chlorinating agents used for this purpose include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). The reaction is often carried out in an inert solvent, and the temperature is carefully managed to control the reactivity.

Regioselective Halogenation Strategies for Imidazole Scaffolds

The regioselectivity of halogenation on the imidazole ring is influenced by several factors, including the electronic properties of the ring, the presence of substituents, and the reaction conditions. arxiv.org The C4 and C5 positions of the imidazole ring are generally more susceptible to electrophilic attack than the C2 position, especially in the absence of a directing group. nih.gov

For the synthesis of 4,5-dichloroimidazole, the strategy often involves exhaustive chlorination under conditions that favor disubstitution at these positions. The mechanism is believed to proceed through initial N-halogenation, followed by an intramolecular rearrangement to the carbon atoms of the imidazole ring. csic.es The use of protecting groups on one of the nitrogen atoms can be a powerful strategy to direct halogenation to specific positions, although for the synthesis of the 4,5-dichloro-derivative, direct halogenation of the unprotected imidazole is common. nih.govacs.org The choice of halogenating agent and the solvent system can also play a crucial role in directing the regioselectivity of the reaction. google.com

N-Alkylation Approaches for Propynyl (B12738560) Moiety Introduction

Once the 4,5-dichloroimidazole core is obtained, the next step is the introduction of the prop-2-ynyl group onto one of the nitrogen atoms. This is typically achieved through an N-alkylation reaction.

Direct Alkylation of Imidazole Ring with Propargyl Halides

The most common method for the N-alkylation of imidazoles is the reaction of the heterocycle with an alkyl halide in the presence of a base. researchgate.net For the synthesis of this compound, 4,5-dichloroimidazole is reacted with a propargyl halide, such as propargyl bromide or propargyl chloride. nih.gov The reaction proceeds via the deprotonation of the N-H bond of the imidazole by a suitable base to form an imidazolide (B1226674) anion. This anion then acts as a nucleophile and attacks the electrophilic carbon of the propargyl halide in an S_N2 reaction, displacing the halide and forming the N-C bond.

Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and various organic bases. The choice of base is critical, as it can influence the reaction rate and the formation of side products. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (B95107) (THF). lookchem.com

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired N-alkylated product. nih.gov Several factors can be systematically varied to achieve the best results.

| Parameter | Variation | Effect on Yield and Purity |

| Base | Strong bases (e.g., NaH) vs. weaker bases (e.g., K₂CO₃) | Stronger bases can lead to faster reaction times but may also promote side reactions. Weaker bases may require higher temperatures or longer reaction times but can offer better selectivity. |

| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) vs. less polar (e.g., THF) | Polar aprotic solvents are generally preferred as they can solvate the imidazolide anion and the cation of the base, facilitating the reaction. |

| Temperature | Room temperature vs. elevated temperatures | The reaction may be performed at room temperature or with gentle heating. Higher temperatures can increase the reaction rate but may also lead to the formation of impurities. lookchem.com |

| Reactant Ratio | Stoichiometric vs. excess propargyl halide | Using a slight excess of the propargyl halide can help to ensure complete conversion of the starting imidazole. |

By carefully tuning these parameters, it is possible to develop a robust and efficient protocol for the synthesis of this compound with high yield and purity.

Advanced Synthetic Transformations and Derivatization

The presence of both chloro-substituents and a terminal alkyne in this compound opens up a wide range of possibilities for further chemical modifications. These transformations allow for the generation of a diverse library of complex imidazole derivatives.

The terminal alkyne of the propargyl group is a particularly versatile functional handle. It can readily participate in a variety of reactions, including:

Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry" : This is a highly efficient and regioselective reaction that allows for the facile connection of the imidazole core to a wide range of molecules bearing an azide (B81097) functional group, forming a stable triazole ring.

Sonogashira Coupling : This palladium-catalyzed cross-coupling reaction enables the formation of a new carbon-carbon bond between the terminal alkyne and aryl or vinyl halides. This is a powerful method for extending the carbon framework of the molecule.

Mannich-type Reactions : The acidic proton of the terminal alkyne can be utilized in Mannich reactions to introduce aminomethyl groups.

The chloro-substituents on the imidazole ring are generally less reactive towards nucleophilic substitution. However, under specific conditions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings), it may be possible to replace the chlorine atoms with other functional groups. These transformations would further enhance the molecular diversity that can be achieved from this versatile building block. The development of practical methods for the selective functionalization of the chloro-substituents in the presence of the propargyl group remains an area of interest in synthetic chemistry. nih.govorganic-chemistry.org

Cross-Coupling Reactions (e.g., Sonogashira Cross-Coupling for N-propynyl-substituted imidazoles)

The Sonogashira cross-coupling reaction stands as a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. umn.eduwikipedia.orgnrochemistry.comorganic-chemistry.org This palladium-catalyzed reaction, often with a copper co-catalyst, is typically conducted under mild conditions, such as at room temperature in the presence of an amine base. umn.eduwikipedia.org The reaction's versatility has led to its widespread use in the synthesis of complex molecules, including pharmaceuticals and organic materials. umn.edu

In the context of N-propynyl-substituted imidazoles, the terminal alkyne of the propargyl group can readily participate in Sonogashira coupling reactions. This allows for the introduction of various aryl or vinyl substituents at the propargylic position, leading to a diverse array of functionalized imidazole derivatives. The reactivity of the halide leaving group in the coupling partner generally follows the order I > OTf > Br > Cl. nrochemistry.com

| Catalyst System | Coupling Partner (Ar-X) | Solvent | Base | Temperature | Product | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | Aryl Iodide | THF | Diisopropylamine | Room Temp | 1-(Arylalkynyl)-4,5-dichloroimidazole | nrochemistry.com |

| Pd(PPh₃)₄ / CuI | Aryl Bromide | DMF | Triethylamine | 50-100 °C | 1-(Arylalkynyl)-4,5-dichloroimidazole | wikipedia.org |

| Pd(OAc)₂ / Ligand | Aryl Triflate | Dioxane | K₂CO₃ | 80 °C | 1-(Arylalkynyl)-4,5-dichloroimidazole | wikipedia.org |

Nucleophilic Substitutions on the Dichloroimidazole Ring

The chlorine atoms on the 4 and 5 positions of the imidazole ring are susceptible to nucleophilic substitution, providing a pathway to further functionalize the heterocyclic core. The 1,3-diazole ring system is known to undergo nucleophilic attack, particularly when activated by electron-withdrawing groups or when the leaving groups are good, such as halogens. nih.gov The reactivity of the imidazole ring towards nucleophiles can be influenced by the nature of the substituent at the N-1 position. nih.gov

A variety of nucleophiles, including amines, thiols, and alkoxides, can be employed to displace one or both chlorine atoms. The regioselectivity of the substitution can be influenced by the reaction conditions and the nature of the nucleophile. For instance, in related dichloro-substituted heterocyclic systems, selective mono-substitution can often be achieved under controlled conditions.

| Nucleophile | Solvent | Temperature | Product(s) | Reference |

| Primary/Secondary Amine | DMF | Room Temp - 100 °C | 4-Amino-5-chloro- or 4,5-Diamino-1-prop-2-ynylimidazole | General Reactivity |

| Thiol | Ethanol/Base | Reflux | 4-Thio-5-chloro- or 4,5-Dithio-1-prop-2-ynylimidazole | General Reactivity |

| Alkoxide | Corresponding Alcohol | Reflux | 4-Alkoxy-5-chloro- or 4,5-Dialkoxy-1-prop-2-ynylimidazole | General Reactivity |

Propynyl Group Functionalization (e.g., Click Chemistry, Hydrogenation)

The propargyl group is a versatile handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." wikipedia.org This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring by reacting the terminal alkyne of this compound with an organic azide. wikipedia.orgyoutube.com This method is widely used for the synthesis of complex molecular architectures due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. wikipedia.orgnumberanalytics.com

Furthermore, the triple bond of the propargyl group can be selectively reduced. Catalytic hydrogenation over a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), can yield the corresponding N-allyl-4,5-dichloroimidazole (cis-alkene). libretexts.org Alternatively, complete reduction to the N-propyl-4,5-dichloroimidazole can be achieved using catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere. umn.edulibretexts.orglibretexts.orgyoutube.comchadsprep.com

| Reagents | Conditions | Product | Reference |

| R-N₃, CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O, Room Temp | 1-((1-R-1H-1,2,3-triazol-4-yl)methyl)-4,5-dichloroimidazole | wikipedia.orgnumberanalytics.com |

| H₂, Lindlar's Catalyst | Ethyl Acetate | 1-Allyl-4,5-dichloroimidazole | libretexts.org |

| H₂, Pd/C or Pt/C | Methanol | 1-Propyl-4,5-dichloroimidazole | umn.edulibretexts.orglibretexts.orgyoutube.com |

Structural Elucidation and Advanced Spectroscopic Characterization of 4,5 Dichloro 1 Prop 2 Ynylimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of 4,5-dichloro-1-prop-2-ynylimidazole provides crucial information about the protons in the molecule. The spectrum is expected to show signals corresponding to the proton on the imidazole (B134444) ring and the protons of the propargyl group.

The chemical shift (δ) values are indicative of the electronic environment of each proton. The lone proton on the imidazole ring (H-2) is anticipated to resonate at a specific downfield region due to the electron-withdrawing nature of the adjacent nitrogen atoms and chloro substituents. The protons of the propargyl group (–CH₂–C≡CH) will exhibit distinct signals. The methylene (B1212753) protons (–CH₂–) attached to the imidazole nitrogen are expected to show a singlet, while the terminal alkyne proton (–C≡CH) will also appear as a singlet, typically at a more upfield position compared to aromatic or vinylic protons.

No specific research findings containing detailed ¹H NMR chemical shifts and coupling constants for this compound were publicly available at the time of this writing.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| Imidazole H-2 | Downfield | Singlet (s) | N/A |

| Propargyl CH₂ | ~4.5 - 5.5 | Singlet (s) | N/A |

| Alkyne CH | ~2.0 - 3.0 | Singlet (s) | N/A |

| This table represents expected values based on general principles of NMR spectroscopy and data for similar structures. Actual experimental values may vary. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

The carbon atoms of the imidazole ring (C-2, C-4, and C-5) are expected to resonate in the aromatic region of the spectrum. The carbons C-4 and C-5, being directly attached to chlorine atoms, will have their chemical shifts significantly influenced by the electronegativity of the halogens. The C-2 carbon, situated between two nitrogen atoms, will also have a characteristic chemical shift. The carbons of the propargyl group will appear at more upfield positions. The methylene carbon (–CH₂–) will be found in the aliphatic region, while the two sp-hybridized carbons of the alkyne group (–C≡C–) will have their own characteristic resonances.

Specific, experimentally determined ¹³C NMR chemical shift data for this compound is not available in the public domain literature.

| Carbon | Expected Chemical Shift (ppm) |

| Imidazole C-2 | ~135 - 145 |

| Imidazole C-4 | ~115 - 125 |

| Imidazole C-5 | ~115 - 125 |

| Propargyl CH₂ | ~35 - 45 |

| Alkyne C (quaternary) | ~75 - 85 |

| Alkyne C (terminal) | ~70 - 80 |

| This table represents expected values based on general principles of NMR spectroscopy and data for similar structures. Actual experimental values may vary. |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Complete Spectral Assignment

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously link the proton signals of the propargyl CH₂ and alkyne CH to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range correlations between protons and carbons (typically over two to three bonds). For instance, an HMBC experiment would show a correlation between the methylene protons of the propargyl group and the C-2 and C-5 carbons of the imidazole ring, confirming the point of attachment. Correlations between the alkyne proton and the propargyl methylene carbon would also be expected.

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other. In the case of this compound, a COSY spectrum would be relatively simple, as no significant proton-proton spin-spin coupling is expected.

Detailed 2D NMR correlation data for this compound has not been reported in available scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₆H₄Cl₂N₂), the exact mass can be calculated based on the precise masses of its constituent isotopes. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a predictable ratio, which serves as a clear indicator of a dichloro-substituted compound.

Publicly accessible high-resolution mass spectrometry data providing the exact mass of this compound could not be located.

| Ion | Calculated Exact Mass | Expected Isotopic Pattern (Ratio) |

| [M]⁺ | 173.9751 | M:M+2:M+4 (approx. 9:6:1) |

| This table presents calculated values based on the molecular formula. The isotopic pattern is a theoretical prediction for a molecule containing two chlorine atoms. |

Analysis of Characteristic Fragmentation Pathways

Electron ionization mass spectrometry (EI-MS) typically causes the parent molecule to fragment in a reproducible manner. The analysis of these fragments provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:

Loss of the propargyl group: Cleavage of the N-C bond connecting the propargyl group to the imidazole ring, resulting in a fragment corresponding to the 4,5-dichloroimidazolyl cation.

Fragmentation of the propargyl group: Loss of a hydrogen atom from the alkyne, or other rearrangements.

Loss of chlorine atoms: Stepwise loss of the two chlorine atoms from the imidazole ring.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the terminal alkyne, the dichlorinated imidazole ring, and the C-Cl bonds.

The most diagnostic feature for the propargyl group is the sharp, strong absorption band corresponding to the ≡C-H stretching vibration, which typically appears in the range of 3330-3270 cm⁻¹. orgchemboulder.com The carbon-carbon triple bond (C≡C) stretch is expected to produce a weak to medium band in the 2260-2100 cm⁻¹ region. orgchemboulder.comlibretexts.org The intensity of this C≡C stretching band is generally weaker for internal alkynes, but in terminal alkynes like the title compound, it is usually observable. libretexts.org

The imidazole ring itself will have a series of characteristic absorptions. Aromatic C-H stretching vibrations are anticipated around 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the imidazole ring typically give rise to several bands in the 1600-1400 cm⁻¹ region.

A summary of the predicted key IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |

| ≡C-H | Stretch | 3330 - 3270 | Strong, Sharp |

| C≡C | Stretch | 2260 - 2100 | Weak to Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Imidazole Ring (C=C, C=N) | Stretch | 1600 - 1400 | Medium to Strong |

| C-Cl | Stretch | 850 - 550 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported in the reviewed literature, we can predict its key structural features based on data from related imidazole and halogenated heterocyclic compounds.

A single-crystal X-ray diffraction study would reveal the precise molecular geometry of this compound. The imidazole ring is expected to be largely planar. The propargyl group attached to the N1 position will have a specific orientation relative to the imidazole ring.

Based on crystal structures of similar imidazole derivatives, the bond lengths and angles can be predicted. The table below presents expected bond parameters for this compound, compiled from crystallographic data of related structures.

| Bond | Expected Bond Length (Å) |

| C4-C5 | ~1.35 - 1.38 |

| N1-C2 | ~1.37 - 1.40 |

| N1-C5 | ~1.36 - 1.39 |

| C2-N3 | ~1.31 - 1.34 |

| N3-C4 | ~1.37 - 1.40 |

| C4-Cl | ~1.70 - 1.74 |

| C5-Cl | ~1.70 - 1.74 |

| N1-C(propargyl) | ~1.45 - 1.48 |

| C≡C | ~1.18 - 1.22 |

| ≡C-H | ~0.95 - 1.05 |

| Angle | Expected Bond Angle (°) |

| C5-N1-C2 | ~108 - 112 |

| N1-C2-N3 | ~110 - 114 |

| C2-N3-C4 | ~105 - 109 |

| N3-C4-C5 | ~106 - 110 |

| C4-C5-N1 | ~105 - 109 |

| C(imidazole)-C-Cl | ~125 - 130 |

| C(imidazole)-N1-C(propargyl) | ~125 - 130 |

| N1-C(propargyl)-C≡C | ~110 - 113 |

| C(propargyl)-C≡C | ~175 - 180 |

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For this compound, several types of interactions are anticipated to play a crucial role in the crystal packing.

Halogen Bonding: The chlorine atoms on the imidazole ring can act as halogen bond donors. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. In the crystal structure of this compound, it is plausible that the chlorine atoms form halogen bonds with the nitrogen atoms of neighboring imidazole rings (C-Cl···N) or with the π-system of an adjacent imidazole ring (C-Cl···π). These interactions are directional and can significantly influence the supramolecular architecture.

π-π Stacking: The planar, electron-rich imidazole rings are likely to engage in π-π stacking interactions. These interactions can be either face-to-face or, more commonly, slipped-stack arrangements where the rings are offset. researchgate.netrsc.org The presence of the dichloro-substituents will modulate the electron density of the ring, which in turn affects the geometry and strength of the π-π stacking. Studies on similar imidazole-based structures have shown that these interactions are prevalent and contribute to the stability of the crystal lattice. mdpi.comnih.gov

Other potential intermolecular interactions include C-H···N and C-H···π hydrogen bonds, involving the hydrogen atoms of the propargyl group and the imidazole ring. The interplay of these various non-covalent forces will determine the final, most stable three-dimensional arrangement of the molecules in the solid state.

Computational Chemistry and Molecular Modeling of 4,5 Dichloro 1 Prop 2 Ynylimidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. These methods provide insights into molecular geometry, orbital energies, and other key electronic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a molecule like 4,5-Dichloro-1-prop-2-ynylimidazole, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), would be utilized to optimize the molecular geometry and analyze its electronic properties. tandfonline.combohrium.com

The optimized structure would reveal key bond lengths, bond angles, and dihedral angles. The electronic properties are further understood by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity.

For instance, in a study of N-substituted imidazole-phenothiazine hybrids, DFT calculations were used to determine the HOMO and LUMO energies, providing insights into their electronic characteristics. nih.gov Similar calculations on halogenated imidazole (B134444) derivatives have also been performed to understand their structure and reactivity. pensoft.net

Table 1: Predicted Electronic Properties of an Imidazole Derivative using DFT

| Property | Value |

| HOMO Energy | -5.63 eV |

| LUMO Energy | -0.81 eV |

| HOMO-LUMO Gap | 4.82 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is representative of typical values obtained for substituted imidazole derivatives from computational studies and is not specific to this compound. nih.gov

The propargyl group attached to the imidazole ring introduces conformational flexibility. Conformational analysis is performed to identify the most stable conformations (i.e., the ones with the lowest energy) and to understand the energy barriers between different conformations. This is achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step to generate a potential energy surface. For example, a potential energy scan for different rotatable bonds was used to find the lowest energy conformer for new imidazole derivatives. nih.gov This analysis is crucial for understanding how the molecule might orient itself in different environments, such as a solvent or a protein binding site.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular motions and interactions, offering insights that are complementary to the static picture provided by quantum chemical calculations.

To understand how this compound would behave in a biological environment, MD simulations in a solvated system (typically water) are performed. These simulations can reveal how the molecule interacts with solvent molecules and how its conformation changes over time. Studies on N-functionalized alkylimidazoles have used MD simulations to predict their thermophysical properties in bulk fluids, demonstrating the utility of this approach in understanding the behavior of imidazole derivatives in solution. acs.orgacs.org

MD simulations allow for the analysis of the conformational flexibility and stability of a molecule over a period of time. By tracking the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions, one can assess the stability of the molecule's conformation. In a study on halogenated imidazole chalcones, MD simulations were used to analyze the stability of protein-ligand complexes, with RMSD and RMSF values providing insights into the stability of the interactions. pensoft.netresearchgate.net A stable RMSD value over the simulation time suggests that the molecule has reached a stable conformational state.

Molecular Docking Studies for Protein-Ligand Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

For this compound, docking studies would be performed against a specific protein target to predict its binding affinity and binding mode. The docking process involves placing the ligand in the active site of the protein and calculating a docking score, which is an estimate of the binding free energy. Lower binding energies typically indicate a more favorable binding interaction. researchgate.net

Numerous studies have employed molecular docking to investigate the binding of imidazole derivatives to various protein targets. For instance, docking studies on novel imidazole derivatives have been used to predict their antimicrobial and antiviral activities. mdpi.com Similarly, halogenated imidazole chalcones have been analyzed through molecular docking to assess their potential as anticancer compounds. pensoft.net The results of these studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. researchgate.net

Table 2: Representative Molecular Docking Results for Imidazole Derivatives against a Protein Target

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

| Imidazole Derivative A | -7.23 | ASP831, LYS721 |

| Imidazole Derivative B | -6.11 | THR766, MET769 |

| Imidazole Derivative C | -5.93 | GLY695, SER696 |

Note: This table presents hypothetical data based on findings from molecular docking studies of various imidazole derivatives to illustrate the type of information obtained. nih.gov

No Publicly Available Research Found for

The user's request specified a detailed article structure focusing on several advanced computational techniques as applied to this compound. These techniques are standard in modern drug discovery and computational biology. They include:

Prediction of Binding Modes and Affinities: This involves using molecular docking simulations to predict how a molecule (ligand) might bind to a specific biological target, such as a protein, and estimating the strength of this interaction.

Identification of Key Interacting Residues: This is a further analysis of the predicted binding mode to determine which specific amino acid residues in the target protein are crucial for the interaction with the ligand.

Ligand-Based and Structure-Based Pharmacophore Modeling: These methods are used to create a 3D model of the essential features of a molecule that are responsible for its biological activity. This model can then be used to search for other molecules with similar features.

Virtual Screening: This is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target.

While these methodologies are well-established, their application to a specific and relatively niche compound like this compound would need to be the subject of a dedicated research study. The absence of any such studies in the public domain makes it impossible to generate a scientifically accurate and informative article that adheres to the requested outline.

It is important to note that this does not mean that such research has not been conducted. It may be part of proprietary, unpublished research within a private company or academic institution. However, without public data, any attempt to create the requested article would be speculative and would not meet the standards of scientific accuracy.

Therefore, the requested article on the "" cannot be generated at this time due to the lack of available data.

In Vitro Biological Activity and Mechanistic Investigations of 4,5 Dichloro 1 Prop 2 Ynylimidazole and Its Analogues

In Vitro Antimicrobial Potential

The imidazole (B134444) scaffold is a core component of many established antimicrobial drugs. Research into substituted imidazole derivatives has revealed their potential to inhibit the growth of various pathogenic microbes, including both bacteria and fungi. mdpi.com The mechanism of action for these compounds can vary, ranging from the disruption of cell wall synthesis and bacterial DNA replication to compromising cell membrane integrity. mdpi.com The presence of electron-withdrawing groups on the imidazole ring has been suggested to be a crucial factor for the antimicrobial activity of some synthesized analogues. nih.gov

Antibacterial Activity against Pathogenic Strains (e.g., Acinetobacter baumannii, MRSA)

Acinetobacter baumannii and Methicillin-resistant Staphylococcus aureus (MRSA) are formidable pathogens known for their multi-drug resistance, making the discovery of new effective compounds a priority. nih.govnih.gov While direct studies on 4,5-Dichloro-1-prop-2-ynylimidazole are not extensively documented in the reviewed literature, the broader class of imidazole derivatives has shown promise. For instance, certain imidazole-bearing molecular hybrids have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some showing potency against MRSA that is comparable or superior to existing antibiotics like norfloxacin (B1679917) and chloramphenicol. nih.gov The antibacterial efficacy of such compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits visible bacterial growth.

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which confers increased resistance to antibiotics and the host immune system. nih.gov The ability to inhibit biofilm formation or disperse existing biofilms is a key strategy in combating persistent infections. nih.gov Some imidazole derivatives are being investigated for their potential to interfere with biofilm formation. google.com One of the mechanisms targeted is the inhibition of sortase A (SrtA), an enzyme in Gram-positive bacteria like S. aureus that anchors virulence factors to the cell wall, a process crucial for adhesion and biofilm formation. acs.org Natural compounds that inhibit SrtA have been shown to significantly reduce the adhesion of S. aureus to surfaces like fibrinogen, thereby hindering a key step in biofilm development. acs.org

The table below illustrates the biofilm inhibition capabilities of representative compounds from a study on natural SrtA inhibitors.

| Compound | Concentration (µM) | Inhibition of S. aureus Adhesion to Fibrinogen (%) |

| 4 | 50 | 10 |

| 6 | 50 | 30 |

This table is for illustrative purposes and shows the activity of natural compounds, not this compound itself, to demonstrate the principle of biofilm inhibition via SrtA. acs.org

Antimicrobial agents can be broadly classified as either bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth). This distinction is important for the clinical management of infections. For example, nitroimidazole derivatives, a class related to the subject compound, are known to act as prodrugs that, upon reduction of their nitro group within the microbe, form short-lived radicals that are toxic to the cell. nih.gov Other imidazole-containing compounds have been noted to have a bacteriostatic effect on bacteria like E. coli at their minimum inhibitory concentration. nih.gov

Antifungal Activity

Imidazole-based compounds are well-established as antifungal agents, with many commercially available drugs belonging to this class. Their primary mechanism of action often involves the inhibition of ergosterol (B1671047) biosynthesis, a vital component of the fungal cell membrane. nih.gov Research on novel imidazole derivatives continues to yield compounds with potent antifungal properties. For example, a series of newly synthesized imidazole derivatives with a hydrophobic substituent demonstrated significant fungicidal activity, which was attributed to both cell membrane damage and inhibition of ergosterol biosynthesis. nih.gov Other studies on substituted imidazoles have identified compounds with promising activity against various fungal species, including Candida albicans and Aspergillus niger. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies from In Vitro Data

Impact of Substituent Modifications on In Vitro Efficacy and Selectivity

Further research and publication of in vitro studies specifically investigating this compound are required to provide the information necessary to complete the requested article.

Correlation between Computational Predictions and Experimental In Vitro Biological Outcomes

In the quest to develop novel antimicrobial agents, a significant synergy is often found between computational predictions and experimental results. This relationship allows for a more rational design of potent molecules. A study on a series of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles provides a clear example of this correlation, particularly in understanding their antifungal and antibacterial properties. nih.gov

The initial compound, 1,5-diphenyl-1H-pyrazole (referred to as compound 3 in the study), demonstrated only weak in vitro activity against Candida albicans, Cryptococcus neoformans, and Staphylococcus aureus. nih.gov Recognizing that halogen substitution often enhances antimicrobial effects, a series of fluoro and chloro derivatives were synthesized and evaluated. nih.gov

Among the newly synthesized compounds, several di- and trichloro-derivatives exhibited significant antimicrobial properties, with activities similar to or greater than the reference drug bifonazole (B1667052) against yeasts and Gram-positive bacteria. Notably, these compounds also showed superior activity against Mycobacterium tuberculosis when compared to clotrimazole (B1669251) and econazole. In contrast, the fluorine-substituted derivatives were largely inactive. nih.gov

To rationalize these experimental findings, molecular docking studies were performed on the most active compounds. The computational analysis aimed to elucidate the interactions between these imidazole derivatives and the active site of the target enzyme, which is crucial for their inhibitory action. nih.gov The strong correlation between the high in vitro activity of the chlorinated compounds and their favorable binding energies and interaction patterns in the computational model underscores the predictive power of such in silico techniques in drug discovery.

Detailed Research Findings

The in vitro antimicrobial activity was quantified by determining the Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency. The computational part of the study involved docking these compounds into the active site of a relevant microbial enzyme to predict their binding affinity.

The experimental results highlighted a clear structure-activity relationship (SAR), where the presence and position of chlorine atoms on the phenyl ring were critical for antimicrobial efficacy. The most active compounds were the 2,4-dichloro, 3,4-dichloro, and 2,4,6-trichloro derivatives. nih.gov

The molecular docking studies corroborated these findings. The computational models predicted that the most active compounds would fit snugly into the binding pocket of the target enzyme, forming key interactions that stabilize the ligand-enzyme complex. These interactions are essential for inhibiting the enzyme's function and, consequently, microbial growth. The less active or inactive fluoro-derivatives, on the other hand, showed poorer predicted binding affinities, further strengthening the correlation between the computational predictions and the experimental in vitro data. nih.gov

The following tables present a summary of the experimental in vitro activity and the corresponding computational docking results for selected compounds from the study.

Interactive Data Table: In Vitro Antimicrobial Activity (MIC in μg/mL)

| Compound | Substitution Pattern | C. albicans | C. neoformans | S. aureus | M. tuberculosis |

| 10j | 2,4-dichloro | 3.12 | 3.12 | 6.25 | 12.5 |

| 10k | 3,4-dichloro | 3.12 | 6.25 | 6.25 | 12.5 |

| 10l | 2,4,6-trichloro | 3.12 | 3.12 | 3.12 | 6.25 |

| Bifonazole | Reference | 1.56 | 3.12 | 3.12 | >50 |

| Clotrimazole | Reference | - | - | - | 25 |

| Econazole | Reference | - | - | - | 25 |

Interactive Data Table: Computational Docking Scores

| Compound | Substitution Pattern | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| 10j | 2,4-dichloro | High | Hydrophobic and hydrogen bonding |

| 10k | 3,4-dichloro | High | Hydrophobic and hydrogen bonding |

| 10l | 2,4,6-trichloro | Very High | Enhanced hydrophobic and halogen bonding |

| Fluoro-analogue | 4-fluoro | Low | Weaker interactions |

The strong agreement between the potent in vitro activity of the chlorinated derivatives and their high predicted binding affinities validates the use of computational models in guiding the synthesis and selection of promising antimicrobial candidates.

No Publicly Available Research Data for this compound to Inform Future Research Directions

Despite a comprehensive search of scientific literature and chemical databases, no specific research or data is publicly available for the chemical compound this compound. As a result, a detailed analysis of its future research directions, the rational design of its analogues, potential therapeutic applications, or the integration of computational and experimental methodologies is not possible at this time.

The imidazole ring is a well-known scaffold in medicinal chemistry, with numerous derivatives showing a wide range of biological activities. mdpi.com Similarly, the propargyl group is a versatile functional group used in the synthesis of complex molecules. nih.gov The combination of a dichloro-substituted imidazole core with a propargyl group, as in this compound, suggests potential for biological activity. However, without any foundational in vitro or in vivo studies, any discussion of its therapeutic potential or the design of next-generation analogues would be purely speculative.

Scientific research on novel compounds typically begins with synthesis and initial screening for biological activity. Promising results from these initial studies then pave the way for more in-depth investigations, including the exploration of structure-activity relationships, optimization of the lead compound, and computational modeling to understand its mechanism of action. For this compound, this initial body of research appears to be absent from the public domain.

Therefore, the sections and subsections outlined in the user's request, which are predicated on the existence of such foundational data, cannot be addressed. The scientific community has not yet published research that would allow for an informed discussion on the topics of:

Future Research Directions and Translational Perspectives for 4,5 Dichloro 1 Prop 2 Ynylimidazole

Advanced Integration of Computational and Experimental Methodologies for Accelerated Discovery

The synthesis and study of various other functionalized imidazole (B134444) derivatives continue to be an active area of research, with many new compounds being developed and evaluated for a range of therapeutic targets. nih.govnih.gov However, 4,5-Dichloro-1-prop-2-ynylimidazole remains an uncharacterized entity in the scientific literature.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4,5-Dichloro-1-prop-2-ynylimidazole?

- Methodological Answer: The synthesis typically involves refluxing precursors in polar aprotic solvents (e.g., DMSO) for extended periods (18–24 hours) to achieve cyclization. For example, in analogous imidazole derivatives, hydrazide intermediates are refluxed with substituted aldehydes in ethanol or acetic acid, followed by solvent evaporation and crystallization (water-ethanol mixtures yield ~65% purity) .

- Key Parameters Table:

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | DMSO, ethanol, glacial acetic acid | |

| Reaction Time | 4–24 hours | |

| Purification Method | Crystallization (water-ethanol) |

Q. What standard protocols are used to characterize this compound?

- Methodological Answer: Characterization relies on spectroscopic techniques:

- NMR : To confirm substituent positions and purity (e.g., H-NMR δ 2.51–7.76 for imidazole protons) .

- IR : Identifies functional groups (e.g., C-Cl stretches at 600–800 cm) .

- Mass Spectrometry : Validates molecular weight (e.g., HRMS for exact mass confirmation) .

- Elemental Analysis : Ensures stoichiometric purity .

Q. How can researchers address low yields in imidazole synthesis?

- Methodological Answer: Optimize reaction stoichiometry (e.g., 1:1 molar ratio of hydrazide to aldehyde) and use catalytic acetic acid to accelerate cyclization. Sonication or microwave-assisted methods can reduce reaction times (e.g., 2–20 minutes) and improve yields (65–80%) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular geometry predictions?

- Methodological Answer: Use SHELX software (SHELXL/SHELXS) for refinement against high-resolution X-ray data. For example, SHELXL’s twin refinement handles twinned crystals, while hydrogen-bonding networks are analyzed via graph set theory to validate packing motifs .

- Case Study:

- SHELXL refinement of 2-(4-Fluorophenyl)-4,5-diphenylimidazole resolved discrepancies between DFT-predicted and observed bond angles .

Q. What strategies validate biological activity when conflicting assay data arise?

- Methodological Answer:

- Dose-Response Curves : Confirm activity across multiple concentrations.

- Enzyme Inhibition Assays : Use positive controls (e.g., known inhibitors) and validate via kinetic studies (e.g., IC determination) .

- Cellular Uptake Studies : Quantify intracellular concentrations via HPLC to rule out solubility artifacts .

Q. How can hydrogen-bonding patterns inform the design of imidazole-based inhibitors?

- Methodological Answer: Graph set analysis (e.g., Etter’s formalism) identifies recurrent hydrogen-bond motifs (e.g., R(8) rings in imidazole crystals). For example, 4,5-dichloro substitution enhances halogen bonding with target proteins, as seen in kinase inhibitor studies .

Q. What computational methods predict substituent effects on bioactivity?

- Methodological Answer:

- QSAR Modeling : Correlate electronic parameters (Hammett σ) with IC values.

- Docking Simulations : Use AutoDock Vina to model interactions (e.g., 4,5-dichloro groups improving fit in ATP-binding pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.